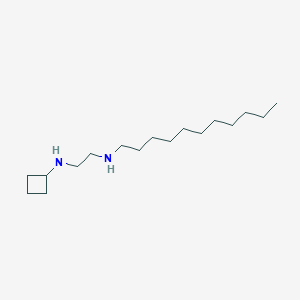
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It features a cyclobutyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom of the ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclobutyl-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Starting Materials: Cyclobutylamine and undecylamine are used as the primary starting materials.
Reaction with Ethylene Oxide: The starting amines are reacted with ethylene oxide under controlled conditions to form the corresponding ethane-1,2-diamine derivatives.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclobutyl-N~2~-undecylethane-1,2-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and ethylene oxide.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-Cyclobutyl-N~2~-undecylethane-1,2-diamine involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways by binding to specific sites on target molecules, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine: Similar structure but with an octadecyl group instead of an undecyl group.
N~1~-Cyclobutyl-N~2~-dodecylethane-1,2-diamine: Similar structure but with a dodecyl group instead of an undecyl group.
Propriétés
Numéro CAS |
627522-91-2 |
|---|---|
Formule moléculaire |
C17H36N2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
N'-cyclobutyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H36N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-16-19-17-12-11-13-17/h17-19H,2-16H2,1H3 |
Clé InChI |
LSBVHSDMOPDYMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


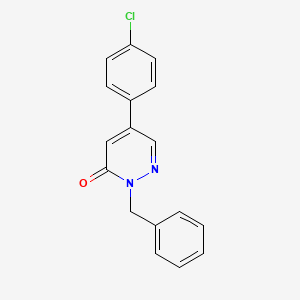
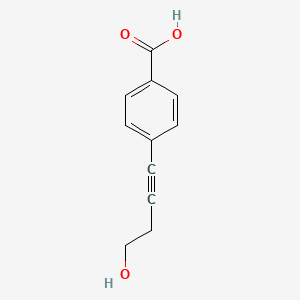
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
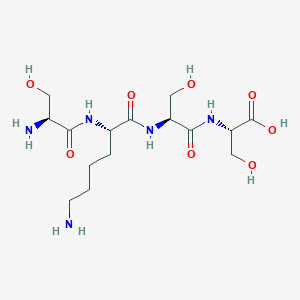
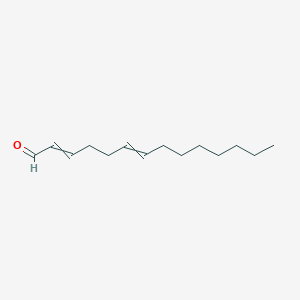
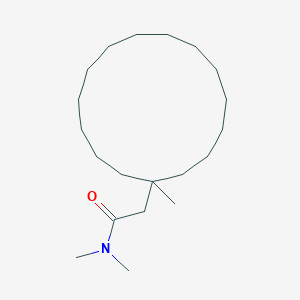
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
![2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227784.png)
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
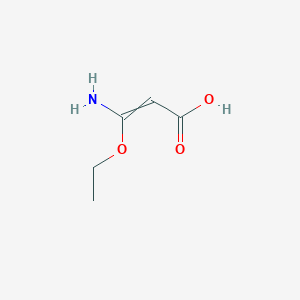
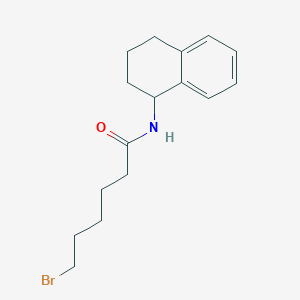
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)

